

A Historical Review of the Discovery and Synthesis of Calcium Formate

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Compound of Interest

Compound Name: Calcium formate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium formate, the calcium salt of formic acid, is a versatile chemical compound with a wide range of applications, from a preservative in animal feed to a setting accelerator in the construction industry.[1][2][3] Its journey from a laboratory curiosity to an industrially significant chemical is a story intertwined with the development of organic chemistry and chemical engineering. This technical guide provides a comprehensive historical review of the discovery and synthesis of **calcium formate**, detailing the evolution of its production methods and providing insight into the experimental protocols that have defined its manufacture.

Historical Discovery and Early Developments

While the isolation of formic acid dates back to the 17th century, the specific discovery of its calcium salt is less definitively documented in early chemical literature. The natural mineral form of **calcium formate**, formicaite, was not officially recognized until 1999, when it was identified in the Solongo boron deposit in Buryatia, Russia.[4][5][6] However, the synthesis of **calcium formate** in the laboratory undoubtedly predates its discovery as a mineral. Its early history is closely linked to the broader study of formic acid and its salts. The industrial use of **calcium formate** began to gain traction in the mid-20th century, particularly within the construction sector.[7]

A significant milestone in the history of **calcium formate**'s industrial availability was its emergence as a by-product in the production of polyhydric alcohols like trimethylolpropane.[1][8] This synthesis route, which became prominent in the mid-20th century, provided an early and abundant source of the chemical, paving the way for its wider application.

Evolution of Synthesis Methods

The production of **calcium formate** has evolved from simple laboratory preparations to sophisticated industrial processes. The primary methods of synthesis are detailed below, each with its own set of advantages and disadvantages.

Neutralization of Formic Acid

One of the most straightforward and common methods for producing **calcium formate** is through the neutralization of formic acid with a calcium base, typically calcium carbonate or calcium hydroxide.[9] This acid-base reaction is a classic example of salt formation.

Reaction with Calcium Carbonate: $\text{CaCO}_3 + 2\text{HCOOH} \rightarrow \text{Ca}(\text{HCOO})_2 + \text{H}_2\text{O} + \text{CO}_2$

Reaction with Calcium Hydroxide: $\text{Ca}(\text{OH})_2 + 2\text{HCOOH} \rightarrow \text{Ca}(\text{HCOO})_2 + 2\text{H}_2\text{O}$

This method is valued for its simplicity and the high purity of the resulting product.[10] However, the cost of formic acid can be a significant factor in the overall economics of this process.[9]

Carbonylation of Calcium Hydroxide

This method involves the reaction of calcium hydroxide with carbon monoxide under high temperature and pressure.[1] This process represents a more direct route from a simple and inexpensive C1 feedstock.

$\text{Ca}(\text{OH})_2 + 2\text{CO} \rightarrow \text{Ca}(\text{HCOO})_2$

While this method utilizes low-cost raw materials, it requires specialized high-pressure equipment and elevated temperatures, which can increase capital and operational costs.[11]

Co-product in Trimethylolpropane Production

Calcium formate is a significant co-product in the synthesis of trimethylolpropane, a polyol used in the production of polymers and synthetic resins. The process involves the reaction of butyraldehyde and formaldehyde in the presence of a basic catalyst, typically calcium hydroxide.^[1] The reaction proceeds through a series of aldol condensations and a crossed Cannizzaro reaction, which ultimately yields trimethylolpropane and **calcium formate**.^[8]

This method has been a major industrial source of **calcium formate**, benefiting from the large-scale production of trimethylolpropane.^[8]

Synthesis from Formaldehyde

Calcium formate can also be synthesized directly from formaldehyde and a calcium source, such as calcium hydroxide or calcium peroxide. This process often involves the use of an oxidizing agent like hydrogen peroxide.^[8]

Reaction with Calcium Hydroxide and Hydrogen Peroxide: $\text{Ca}(\text{OH})_2 + 2\text{CH}_2\text{O} + \text{H}_2\text{O}_2 \rightarrow \text{Ca}(\text{HCOO})_2 + 2\text{H}_2\text{O} + \text{H}_2$

This method can achieve high yields and purity, with formaldehyde conversion rates often exceeding 95%.^[8]

Double Decomposition

The double decomposition method involves the reaction of a soluble calcium salt, such as calcium chloride or calcium nitrate, with a formate salt, typically sodium formate. The less soluble **calcium formate** then precipitates out of the solution.

$\text{CaCl}_2 + 2\text{HCOONa} \rightarrow \text{Ca}(\text{HCOO})_2 + 2\text{NaCl}$

This method's viability depends on the relative costs and availability of the starting salts.

Data Presentation: Comparison of Synthesis Methods

Synthesis Method	Reactants	Key Reaction Conditions	Reported Yield/Purity	Advantages	Disadvantages
Neutralization	Formic Acid, Calcium Carbonate/Hydroxide	Room Temperature, Atmospheric Pressure	>95% Purity[9]	High purity, simple process	High cost of formic acid
Carbonylation	Calcium Hydroxide, Carbon Monoxide	180-200°C, 6 MPa[1][11]	High Yield	Low-cost raw materials	Requires high pressure and temperature
Trimethylolpropane Co-product	Butyraldehyde, Formaldehyde, Calcium Hydroxide	Varies with specific process	Dependent on trimethylolpropane production	Large-scale availability	Product purity can be variable
From Formaldehyde	Formaldehyde, Calcium Hydroxide/Peroxide, Hydrogen Peroxide	20-90°C[8]	~95% Yield[8]	High yield and purity	Use of formaldehyde and peroxide
Double Decomposition	Calcium Salt (e.g., CaCl ₂), Sodium Formate	Aqueous Solution	Variable	Can utilize various salt feedstocks	Can introduce impurities

Experimental Protocols

Protocol 1: Synthesis of Calcium Formate via Neutralization of Formic Acid with Calcium Carbonate[10]

1. Materials:

- Heavy Calcium Carbonate (CaCO_3 , $\geq 95\%$ purity)
- Formic Acid (HCOOH , $\geq 85\%$ purity)
- Mother liquor (recycled from previous batches)

2. Procedure:

- Charge a reaction vessel with a predetermined amount of heavy calcium carbonate powder and an appropriate amount of mother liquor.
- Begin stirring the mixture.
- Slowly add concentrated formic acid to the reaction tank. The theoretical molar ratio of calcium carbonate to formic acid is 1:2. A common weight ratio used in production is 1:0.83 for 95% calcium carbonate and 85% formic acid to account for losses.
- Maintain the reaction at room temperature and continue stirring at approximately 60 rpm for 60 minutes.
- Monitor the pH of the solution, aiming for a final pH of 4.0 to 4.5.
- After the addition of formic acid is complete, continue the reaction for an additional 15 minutes.
- The resulting **calcium formate** crystals are then separated by centrifugation. A polyester plain 260 filter cloth is suitable for this purpose. Centrifugation is typically carried out for 15 minutes to achieve a wet material moisture content of $\leq 5\%$.
- The separated crystals are dried in a tubular air dryer at a temperature of 150-180°C.
- The dried **calcium formate** is then packaged. The mother liquor is recycled for subsequent batches.

Protocol 2: Synthesis of Calcium Formate from Formaldehyde and Calcium Hydroxide[8]

1. Materials:

- Calcium Hydroxide (Ca(OH)_2)
- Formaldehyde (HCHO , typically 37% aqueous solution)
- Hydrogen Peroxide (H_2O_2 , typically 30-50% aqueous solution)
- Water

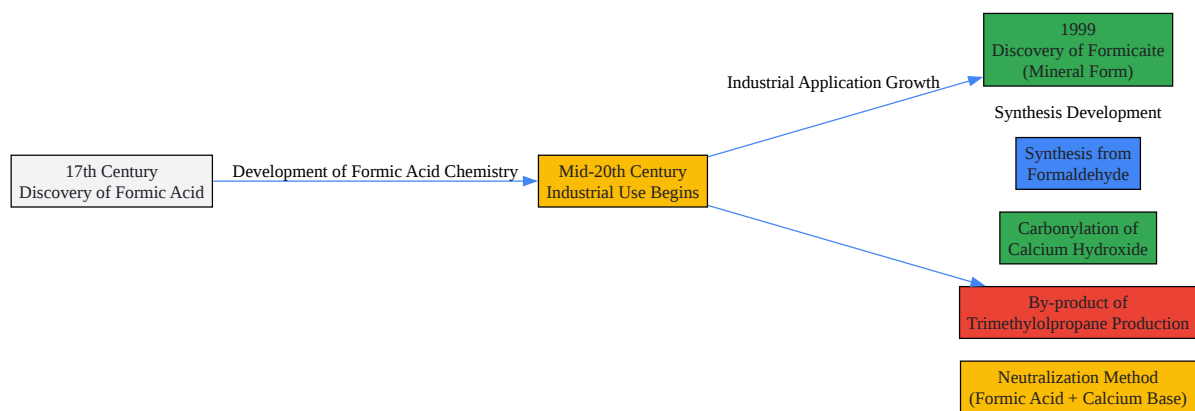
2. Procedure:

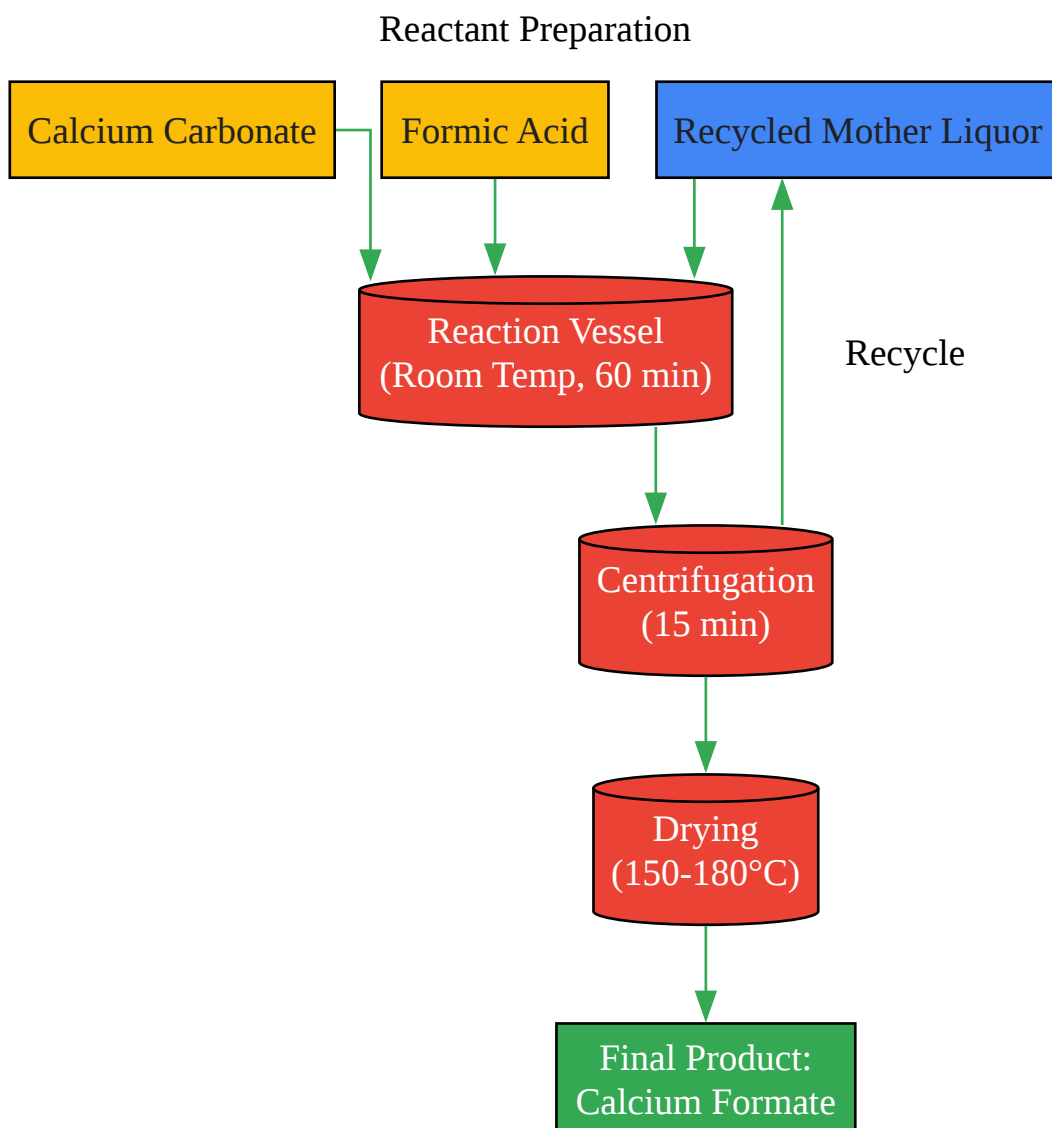
- In a reaction vessel, prepare a suspension of calcium hydroxide in water.
- Add the formaldehyde solution to the calcium hydroxide suspension.

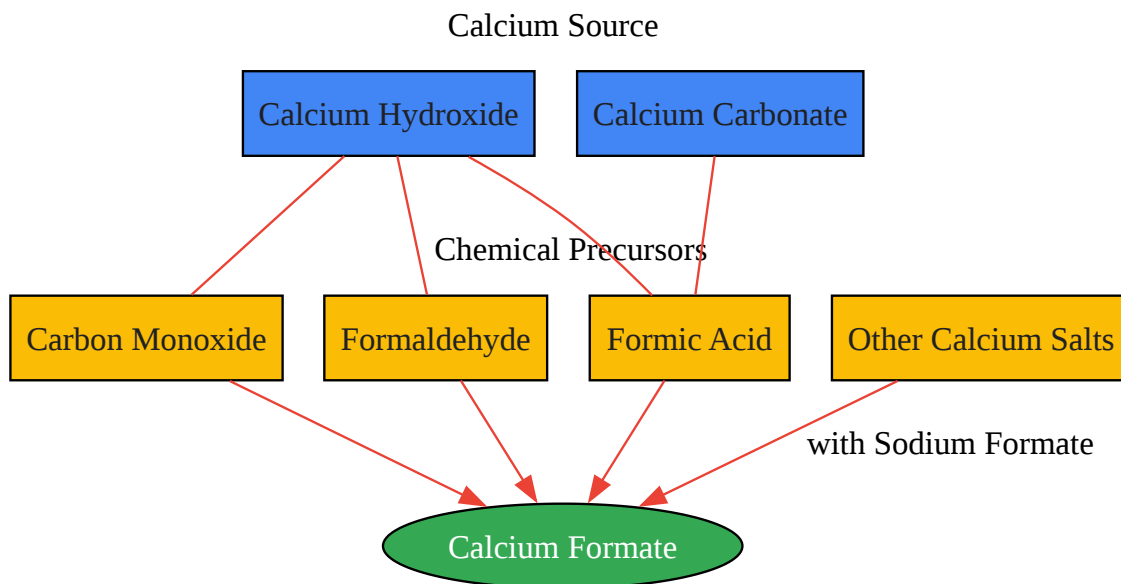
- The molar ratio of calcium hydroxide to formaldehyde to hydrogen peroxide should be approximately 1:2:1 to 1:2:1.2.
- Slowly add the hydrogen peroxide solution to the reaction mixture while maintaining the temperature between 20°C and 90°C. For example, dropwise addition over 15 minutes while keeping the temperature at a maximum of 50-60°C.
- After the addition of hydrogen peroxide is complete, continue stirring the mixture for approximately 30 minutes.
- The resulting solution contains dissolved **calcium formate**. The formaldehyde conversion in this process is typically above 98%.
- If necessary, adjust the pH of the solution to between 6.5 and 7.5 by adding a small amount of formic acid.
- Filter the solution to remove any insoluble impurities.
- Isolate the **calcium formate** from the clear solution by evaporation crystallization, followed by separation and drying of the crystals.

Mandatory Visualizations

Historical Timeline of Calcium Formate Discovery and Synthesis







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